tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 1224194-51-7
Cat. No.: VC3415588
Molecular Formula: C15H22BrN3O2
Molecular Weight: 356.26 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate - 1224194-51-7](/images/structure/VC3415588.png)
Specification
CAS No. | 1224194-51-7 |
---|---|
Molecular Formula | C15H22BrN3O2 |
Molecular Weight | 356.26 g/mol |
IUPAC Name | tert-butyl 3-(4-bromopyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3 |
Standard InChI Key | DYFRMWZTVXTFPY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is identified by the CAS Registry Number 1224194-51-7 and represents a specialized organic structure containing multiple functional groups. The compound's molecular formula is C15H22BrN3O2 with a molecular weight of 356.26 g/mol . Its structure integrates a tert-butyl carbamate group (Boc-protected nitrogen) within an azabicyclo[3.2.1]octane framework, which is further functionalized with a 4-bromo-1H-pyrazol-1-yl substituent.
The structural complexity of this compound arises from its bicyclic framework combined with specific functional groups that confer unique chemical properties. The azabicyclo[3.2.1]octane core provides a rigid three-dimensional scaffold, while the Boc-protecting group at position 8 serves as a common protecting group for amines in organic synthesis. The 4-bromo-1H-pyrazol-1-yl substituent at position 3 introduces both a halogen atom and a heterocyclic nitrogen-containing ring to the structure.
Molecular Identifiers and Structural Representation
The compound's specific molecular identifiers include:
The compound features several key structural elements:
-
An azabicyclo[3.2.1]octane scaffold
-
A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen in position 8
-
A 4-bromo-1H-pyrazol-1-yl substituent at position 3
-
Multiple stereogenic centers creating potential for stereoisomerism
Physical and Chemical Properties
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate appears as a white to yellow solid under standard conditions . While complete experimental physical property data is limited in the available literature, several properties can be inferred from its structure and chemical composition.
Physical Properties
Property | Value | Source |
---|---|---|
Physical State | White to Yellow Solid | |
Molecular Weight | 356.26 g/mol | |
Storage Recommendation | Cool, dry place | |
Transportation Hazard | Not classified as hazardous material |
Chemical Reactivity and Functional Groups
The compound contains several reactive functional groups that influence its chemical behavior:
-
The bromo-substituted pyrazole ring represents a site for potential cross-coupling reactions, making it valuable for further functionalization through palladium-catalyzed transformations.
-
The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the azabicyclic system can be selectively cleaved under acidic conditions, providing access to the free amine for subsequent derivatization.
-
The azabicyclo[3.2.1]octane framework offers a rigid three-dimensional structure with defined stereochemistry, potentially important for specific molecular recognition in biological systems.
The combination of these structural features suggests that tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate could serve as a versatile intermediate in chemical synthesis pathways, particularly for the development of biologically active compounds.
Global suppliers of this compound include:
When purchasing this compound, researchers should verify the current purity specifications and certificate of analysis (COA) from the supplier, as these may vary between batches. Most suppliers recommend storing the compound in a cool, dry place for long-term stability .
The higher yield (77%) observed with cesium carbonate in N-methylpyrrolidone suggests this may be a preferred approach for related N-alkylation reactions involving 4-bromo-1H-pyrazole.
Chemical Transformations
The bromine atom at the 4-position of the pyrazole ring provides opportunities for further chemical transformations, such as:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
-
Nucleophilic substitution reactions
-
Conversion to nitrile through palladium-catalyzed cyanation
For instance, the conversion of the bromo substituent to a cyano group has been reported for the related compound tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate using potassium ferrocyanide, DBU, and tetrakis(triphenylphosphine)palladium(0) in tert-butanol/water, achieving a yield of 84.85% .
Related Compounds and Structural Analogs
Several structurally related compounds share similar features with tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate, providing context for understanding its chemical and potential biological properties:
Structural Analogs Table
These structural analogs share common features:
-
A nitrogen heterocycle (piperidine, pyrrolidine, azetidine, or azabicyclo[3.2.1]octane)
-
Protection of a nitrogen with a tert-butyloxycarbonyl (Boc) group
-
Substitution with a pyrazole (with or without a 4-bromo substituent)
The structural diversity among these compounds demonstrates the importance of the pyrazole-containing scaffold in medicinal chemistry and suggests that tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is part of a broader family of compounds being explored for potential pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume